N-(3,4-dimethoxyphenyl)-N'-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Description
N-(3,4-dimethoxyphenyl)-N'-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring three distinct substituents:
- 3,4-Dimethoxyphenyl group: Provides electron-donating methoxy groups, enhancing solubility and influencing π-π interactions.
- Morpholin-4-yl group: A six-membered heterocycle that enhances aqueous solubility and metabolic stability.
Triazine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties .
Properties
IUPAC Name |
2-N-(3,4-dimethoxyphenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O3/c1-29-17-8-7-16(13-18(17)30-2)24-20-25-19(23-15-5-3-14(22)4-6-15)26-21(27-20)28-9-11-31-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSECUOGDEMQQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-N'-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, notable for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology.
Chemical Structure
The compound features a triazine core substituted with various functional groups that contribute to its biological properties. The presence of morpholine and fluorophenyl moieties enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer potential and receptor modulation.
Anticancer Activity
Research indicates that compounds with similar triazine structures exhibit significant anticancer properties. For instance, derivatives of 1,3,5-triazine have shown promising activity against several cancer cell lines:
- Cell Lines Tested :
- Melanoma (MALME-3 M)
- Lung cancer (A549 and NCI-H1299)
In a study, a related triazine derivative demonstrated an IC50 of M against melanoma cells, indicating potent anticancer effects .
Receptor Modulation
The compound's ability to modulate various receptors has also been studied. It exhibits high affinity for serotonin receptors, particularly the 5-HT7 receptor:
This suggests potential applications in treating psychiatric disorders through serotonergic pathways.
The exact mechanisms by which this compound exerts its effects remain under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
- Receptor Antagonism/Agonism : Modulating neurotransmitter systems which can affect mood and cognition.
Case Studies
- Antitumor Activity Study : A study synthesized various triazine derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications led to enhanced activity .
- Receptor Binding Studies : Another investigation focused on the interaction of triazine derivatives with serotonin receptors. The findings revealed that specific substitutions significantly improved binding affinity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target | IC50/Ki Value | Cell Line/Model |
|---|---|---|---|
| Anticancer | Melanoma | M | MALME-3 M |
| Anticancer | Lung Cancer | Not specified | A549 |
| Receptor Binding | 5-HT7 Receptor | 8 nM | In vitro binding assays |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The triazine derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines. For instance:
- In Vitro Studies : A library of compounds based on the triazine scaffold was tested against breast cancer cell lines, including MDA-MB231 (triple-negative) and MCF-10A (non-cancerous). The results indicated significant growth inhibition in cancer cells without affecting normal cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Variations in substituents on the triazine ring can significantly influence potency and selectivity against cancer cells. For example:
- Substituent Variation : Changing the fluorophenyl group to other aromatic systems has been explored to enhance efficacy against specific cancer types.
- Computational Modeling : 3D-QSAR models have been developed to predict the activity of new derivatives based on structural modifications .
Case Studies
- Breast Cancer Treatment : A study demonstrated that certain derivatives of triazine compounds showed selective cytotoxicity against breast cancer cells while sparing normal cells .
- Prostate Cancer Research : Initial assessments indicated promising results in inhibiting DU145 prostate cancer cell lines, leading to further exploration of this compound class in urological malignancies.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Core
The triazine ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. Key observations include:
-
The morpholine group at position 6 stabilizes the triazine ring electronically, directing substitutions to positions 2 and 4 .
-
Ullmann-type reactions using Cu(I) catalysts significantly reduce reaction times compared to traditional methods (e.g., from 24 hours to 4–6 hours) .
Oxidative Transformations
The dimethoxyphenyl group undergoes selective oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ in acidic medium | 60°C, 12 hours | Quinone formation | High | |
| O₂ with CuCl₂ catalyst | DMF, 80°C, 8 hours | Demethylation to catechol derivatives | Moderate |
-
Oxidation of the 3,4-dimethoxyphenyl moiety produces intermediates relevant to bioactive metabolite synthesis .
-
Competitive C–C bond cleavage is observed in the presence of strong oxidants (e.g., H₂O₂), yielding amide byproducts .
Acid/Base-Mediated Hydrolysis
The triazine ring demonstrates pH-dependent stability:
| Condition | Reaction Site | Product | Half-Life | Source |
|---|---|---|---|---|
| 1M HCl, reflux | Triazine C–N bond | Degradation to cyanuric acid derivatives | 2.5 hours | |
| 0.1M NaOH, 25°C | Morpholine N-oxide | Ring-opening to amino alcohol | >24 hours |
-
Hydrolysis rates correlate with electron density: fluorophenyl groups retard acid-induced degradation compared to non-fluorinated analogs.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl groups:
| Reaction | Catalyst System | Coupling Partner | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 55–72% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amines | 63% |
-
The 4-fluorophenyl group exhibits orthogonal reactivity, remaining intact under standard coupling conditions.
Reductive Modifications
Controlled hydrogenation targets specific unsaturated bonds:
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, 25°C | Partial triazine ring hydrogenation | Low | |
| NaBH₄/CuCl₂ | MeOH, 0°C | Reduction of morpholine N-oxide | 89% |
-
Full saturation of the triazine ring is not achieved under mild conditions due to aromatic stabilization.
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Solvent | Primary Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm | Acetonitrile | [4+2] Cycloadduct with dienophiles | 0.18 | |
| 365 nm | DCM | C–F bond activation products | Trace |
Critical Analysis of Reaction Mechanisms
-
Electronic Effects : The 3,4-dimethoxyphenyl group donates electron density through resonance, activating positions 2 and 4 for nucleophilic attack .
-
Steric Considerations : The morpholine moiety creates steric hindrance at position 6, limiting reactivity at this site .
-
Catalytic Pathways : Cu(I) intermediates facilitate Ullmann couplings via single-electron transfer mechanisms, as evidenced by ESR studies .
This compound’s reactivity profile highlights its versatility as a scaffold for generating structurally diverse derivatives with tailored properties. Current research gaps include detailed kinetic studies of hydrolysis pathways and exploration of electrochemical modification methods.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and properties of the target compound and analogous triazine derivatives:
Research Findings and Implications
- Pharmacological Potential: The combination of 3,4-dimethoxy (electron-donating) and 4-fluoro (electron-withdrawing) groups in the target compound may optimize interactions with enzymes like kinases or cytochrome P450, though direct activity data are lacking. By contrast, the trifluoromethyl-substituted compound () is more likely to exhibit enhanced blood-brain barrier penetration due to increased lipophilicity .
Materials Science Applications :
- Triazines with morpholine (e.g., , target) are promising as UV stabilizers in polymers, while thiadiazole derivatives () could serve as corrosion inhibitors .
Q & A
Q. What are the established synthetic routes for this triazine derivative, and what are their critical parameters?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions on a 1,3,5-triazine core. Key steps include:
- Step 1: Reacting cyanuric chloride with 3,4-dimethoxyaniline and 4-fluoroaniline under controlled pH (8–9) and temperature (0–5°C) to introduce the aryl amino groups .
- Step 2: Substituting the remaining chlorine atom with morpholine in anhydrous THF at reflux (70°C) for 12 hours .
- Critical Parameters:
- Solvent polarity (THF vs. DCM) affects reaction rates.
- Stoichiometric ratios (1:1.1 for morpholine) minimize byproducts.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .
Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?
- Methodological Answer:
- 1H/13C NMR: Assign peaks using substituent-induced chemical shifts. For example, the morpholino group’s protons resonate at δ 3.6–3.8 ppm (multiplet), while methoxy groups appear as singlets at δ 3.7–3.9 ppm .
- IR Spectroscopy: Confirm triazine ring formation via C=N stretching (1560–1580 cm⁻¹) and N-H bending (3285 cm⁻¹) .
- HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks ([M+H]+ ≈ 478 m/z) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final substitution step?
- Methodological Answer: Low yields (e.g., 60–65% in triazine derivatives ) often arise from steric hindrance or competing hydrolysis. Optimization strategies include:
- Catalysis: Add catalytic KI (5 mol%) to enhance nucleophilicity of morpholine .
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Temperature Gradients: Gradual heating (25°C → 70°C) reduces side reactions.
- Data Analysis Example:
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 70 | 65 | 95 |
| DMF | 70 | 72 | 93 |
| DMSO | 70 | 68 | 90 |
Q. How can conflicting reports on biological activity (e.g., antitumor vs. antimicrobial) be resolved?
- Methodological Answer: Contradictions may stem from assay variability or structural analogs. Resolve via:
- Dose-Response Studies: Test across concentrations (1–100 μM) in standardized cell lines (e.g., HeLa, MCF-7) .
- SAR Analysis: Compare with analogs (e.g., N2,N4-di-p-tolyl derivatives ) to isolate functional group contributions.
- Mechanistic Profiling: Use kinase inhibition assays to identify primary targets (e.g., EGFR vs. VEGFR) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer:
- Molecular Docking: Employ AutoDock Vina to model binding to EGFR (PDB ID: 1M17). The morpholino group’s oxygen may form hydrogen bonds with Lys721 .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
- ADMET Prediction: Use SwissADME to evaluate logP (~3.2) and bioavailability (>70%), ensuring drug-likeness .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 120–142°C)?
- Methodological Answer: Variations arise from:
- Polymorphism: Recrystallize from different solvents (ethanol vs. acetone) to isolate stable forms.
- Impurity Levels: Use DSC to compare thermograms; pure samples show sharp endothermic peaks .
- Instrument Calibration: Validate with reference standards (e.g., benzoic acid).
Application-Oriented Questions
Q. What experimental designs evaluate the compound’s efficacy as a photostabilizer in polymers?
- Methodological Answer:
- Accelerated UV Testing: Expose polymer films (0.5 mm thickness) to UV-B radiation (313 nm) for 500 hours. Measure carbonyl index via FTIR (peak at 1715 cm⁻¹) .
- Control Groups: Compare with commercial stabilizers (e.g., Tinuvin 770) at 1–5 wt% loading.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
